Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a chlorinated phenyl group, and a dihydropyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions are carefully controlled to ensure the consistency and reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: Halogenation or other substitution reactions can occur on the phenyl or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furan rings .
Scientific Research Applications
Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-N′-2-[(5-[(dimethylamino)-methyl]-2-furylmethyl)sulfanyl]ethyl-urea: This compound shares a similar chlorinated phenyl group and furan ring.
(3-chloro-4-methylphenyl)(furan-2-yl)methanone: Another compound with a similar structural motif involving a chlorinated phenyl and furan ring.
Uniqueness
Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its dihydropyridine core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
853313-71-0 |
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Molecular Formula |
C22H22ClNO5 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
dimethyl 4-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H22ClNO5/c1-11-6-7-14(10-15(11)23)16-8-9-17(29-16)20-18(21(25)27-4)12(2)24-13(3)19(20)22(26)28-5/h6-10,20,24H,1-5H3 |
InChI Key |
TWZQPKBGZKXZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)Cl |
Origin of Product |
United States |
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